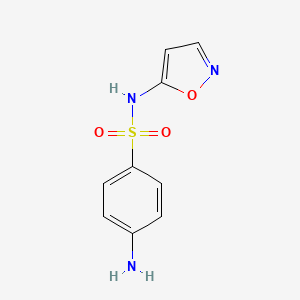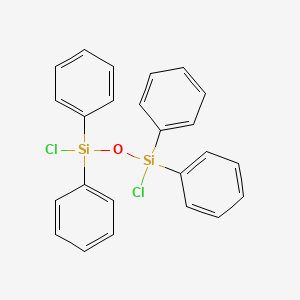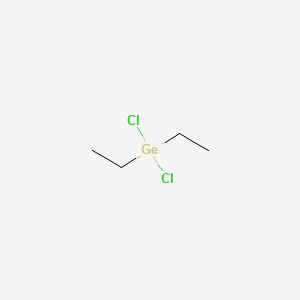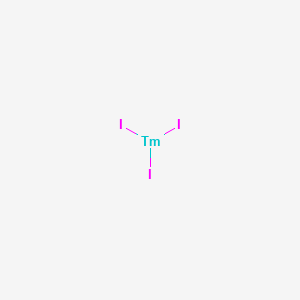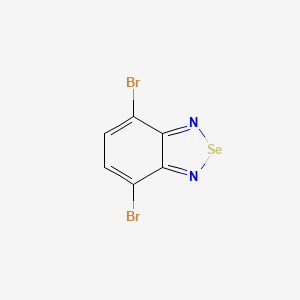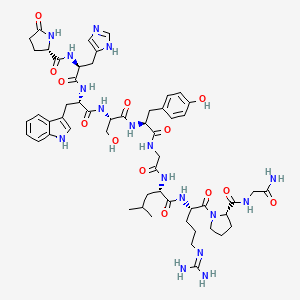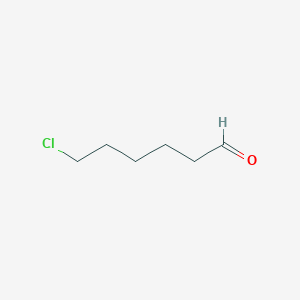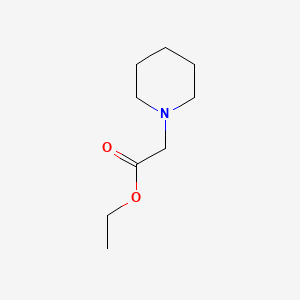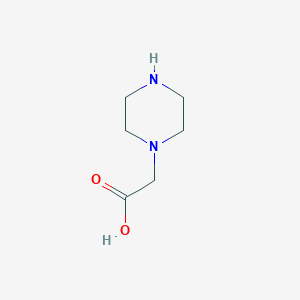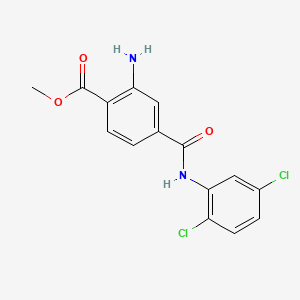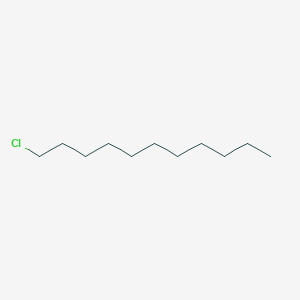
1-氯十一烷
描述
1-Chloroundecane is a chemical compound with the formula C11H23Cl . Its molecular weight is 190.753 . It is also known by other names such as n-Undecyl chloride and Undecane, 1-chloro- .
Molecular Structure Analysis
The IUPAC Standard InChI for 1-Chloroundecane is InChI=1S/C11H23Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3 . The structure of 1-Chloroundecane can be viewed as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
1-Chloroundecane has a density of 0.9±0.1 g/cm³ . Its boiling point is 242.6±3.0 °C at 760 mmHg . The vapour pressure is 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 46.0±3.0 kJ/mol . The flash point is 94.4±2.8 °C . The index of refraction is 1.436 .
科学研究应用
有机合成中的亲电氯化反应
1-氯十一烷是各种有机化合物中亲电氯化的关键试剂。利用类似1-氯十一烷的氯化试剂,如1-氯-1,2-苯碘酮-3-酮,已被证明在氯化芳烃、含氮杂环化合物、BODIPY染料和药物中具有有效性。这种方法的实用性、效率和可扩展性表明由于其易于制备、稳定性和可回收性,具有工业应用潜力(Wang et al., 2016)。
水处理和消毒
与1-氯十一烷相关的化合物被用于水处理过程中。氯化是一种常见的消毒方法,通常涉及氯气二氧化和氯化碳等氯化物种的形成。这些化合物对于维护水的安全和质量至关重要。研究氯化副产物、其形成机制以及从水源中去除它们是一个重要的研究领域,有助于更安全的水处理方法(Mostafa et al., 2018)。
分析化学和环境监测
在分析化学领域,从1-氯十一烷衍生的氯化化合物对于开发检测环境污染物的方法至关重要。苯胺的氯化和随后使用高效液相色谱分析是氯化化合物在环境监测中的应用示例。这些技术对于跟踪和管理环境污染特别是在水源中至关重要(Ramkumar et al., 2012)。
有机化学和药物化学
1-氯十一烷及其衍生物在有机化学和药物化学中找到应用,特别是在各种复杂分子的合成中。它们被用作有机化合物的氯化试剂,有助于合成药物和其他有机化合物。这些试剂在促进各种化学转化中的多功能性对于开发新药物和有机材料至关重要(Vinayak et al., 2018)。
安全和危害
1-Chloroundecane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes eye irritation and is suspected of causing cancer . It may cause drowsiness or dizziness . It is recommended to avoid breathing mist, gas or vapours and avoid contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .
作用机制
Target of Action
1-Chloroundecane is a chemical compound with the formula C11H23Cl . The primary targets of 1-Chloroundecane are not well-documented in the literature. This could be due to the compound’s relatively simple structure and lack of specific functional groups that would interact with biological targets.
Mode of Action
It’s possible that 1-Chloroundecane could interact with biological systems through non-specific interactions such as hydrophobic effects or van der Waals forces, given its long carbon chain and single chlorine atom .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloroundecane. For instance, its hydrophobic nature could influence its behavior in different environments, such as in the presence of lipids or other hydrophobic substances. Temperature, pH, and the presence of other chemicals could also potentially affect its stability and reactivity .
属性
IUPAC Name |
1-chloroundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKKNUKCXPWZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062448 | |
| Record name | Undecane, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2473-03-2 | |
| Record name | 1-Chloroundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2473-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecane, 1-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002473032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-CHLOROUNDECANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70016 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Undecane, 1-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Undecane, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloroundecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Chloroundecane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U47K7QVJ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-chloroundecane affect the properties of polystyrene solutions compared to other solvents?
A1: 1-Chloroundecane (CUD) acts as a theta (Θ) solvent for polystyrene (PS) [, ]. This means that PS chains adopt a conformation similar to their ideal, unperturbed state in CUD. Interestingly, while cyclohexane (CH) is also a theta solvent for PS, research shows that the third virial coefficients (A3) of PS in CUD are significantly smaller than those measured in CH []. This suggests weaker repulsive three-body interactions between PS chains dissolved in CUD compared to CH, even though both are considered theta solvents. This difference also translates to larger intrinsic viscosity ([η]) values for PS in CH compared to CUD, indicating a larger hydrodynamic volume in CH []. These findings highlight that even within the category of theta solvents, subtle differences in solvent properties can lead to significant variations in polymer behavior.
Q2: Does the choice of 1-chloroundecane as a solvent impact the kinetics of chemical reactions involving polystyrene?
A2: Yes, the choice of 1-chloroundecane as a solvent can influence reaction kinetics. Research on the bromination of polystyrene reveals a slower reaction rate when the reaction is carried out in CUD compared to 1-chlorodecane (CD), despite CUD having a higher dielectric constant []. This observation is attributed to the lower solubility of PS in CUD compared to CD, highlighting that solvent choice can impact both the thermodynamic and kinetic aspects of a reaction [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



